2-Methoxy-5-(pyridin-2-YL)pyridine
Overview
Description
2-Methoxy-5-(pyridin-2-yl)pyridine is an organic compound with the molecular formula C11H10N2O It is a bipyridine derivative, specifically a 2,3’-bipyridine with a methoxy group at the 2-position of one pyridine ring
Biochemical Analysis
Biochemical Properties
The role of 2-Methoxy-5-(pyridin-2-YL)pyridine in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and it could also have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(pyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The pyridine rings can be reduced to piperidine derivatives using hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-formyl-5-(pyridin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-5-(piperidin-2-yl)pyridine.
Substitution: Formation of halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-5-(pyridin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyridin-2-yl)pyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the methoxy group, making it less electron-rich.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups at the 4-positions, altering its electronic properties.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic.
Uniqueness
2-Methoxy-5-(pyridin-2-yl)pyridine is unique due to the presence of the methoxy group, which increases its electron-donating ability and can influence its coordination behavior and reactivity. This makes it particularly useful in applications requiring fine-tuning of electronic properties .
Properties
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
Record name | 6'-Methoxy-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381725-49-1 | |
Record name | 6'-Methoxy-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-Methoxy-2,3'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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